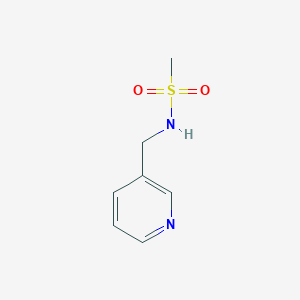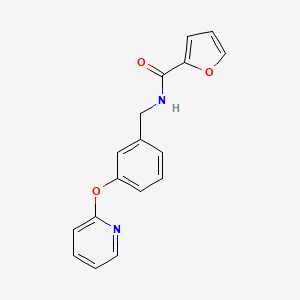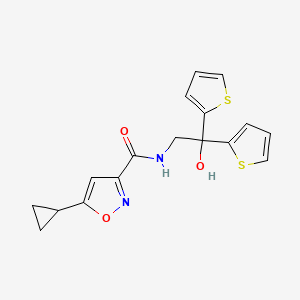
Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzyl group and a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines are generally synthesized using various methods, including the use of triflic acid as a catalyst for esterification .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis :
- Dibenzylhafnium complexes, supported by dianionic bidentate or tridentate ligands, have been utilized as catalysts for the C(sp3)–H alkenylation of 2,6-dimethylpyridines with dialkylalkynes, leading to the stereoselective synthesis of trisubstituted alkenes (Lopez et al., 2016).
- Similarly, neutral and cationic zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands have been synthesized and used in olefin polymerization chemistry (Tsukahara & Swenson, 1997).
Pharmaceutical and Medicinal Applications :
- A compound synthesized using dibenzyl azodicarboxylate (DBAD) was evaluated for its antitumor activity, demonstrating the potential for developing new therapeutic agents (Grivsky et al., 1980).
Organic Chemistry and Reactions :
- The preparation of carboxylic esters and phosphoric esters has been facilitated by reactions involving dibenzyl azodicarboxylate (Mitsunobu & Eguchi, 1971).
- In another study, dibenzyl azodicarboxylate was used to synthesize 2-amino glycosides in a [4+2] cycloaddition reaction with glycals (Leblanc & Fitzsimmons, 1989).
Material Science and Crystallography :
- The crystal and molecular structure of a compound synthesized using a dibenzyl azodicarboxylate derivative was investigated, highlighting its application in the field of crystallography and material science (Zugenmaier, 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate are currently unknown. This compound is structurally related to other trifluoromethyl compounds, which have been found to interact with various biological targets . .
Mode of Action
Trifluoromethyl groups in other compounds have been shown to interact with their targets through various mechanisms, including covalent bonding, hydrogen bonding, and van der Waals interactions . The specific interactions of this compound with its targets would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways of this compound. Other trifluoromethyl compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The specific pathways affected by this compound would depend on its targets.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Trifluoromethyl groups in other compounds have been found to enhance metabolic stability and bioavailability . .
Result of Action
The molecular and cellular effects of this compound are currently unknown. The effects of this compound would depend on its targets and the biochemical pathways it affects. Other trifluoromethyl compounds have been found to have various effects, including altering cell signaling, inhibiting enzyme activity, and affecting gene expression .
Action Environment
The action, efficacy, and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the stability of other trifluoromethyl compounds has been found to be affected by pH . The specific environmental influences on this compound would depend on its chemical structure and the biological system in which it is used.
Biochemische Analyse
Biochemical Properties
Compounds with trifluoromethyl groups have been shown to participate in various biochemical reactions
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Eigenschaften
IUPAC Name |
dibenzyl 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO4/c23-22(24,25)17-11-18(20(27)29-13-15-7-3-1-4-8-15)26-19(12-17)21(28)30-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOVJZALOKQXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2919191.png)
![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)
![6-[[4-(3-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2919195.png)
![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)
![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)



![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)